Gly-Gly-Arg acetate salt

説明

BenchChem offers high-quality Gly-Gly-Arg acetate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gly-Gly-Arg acetate salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

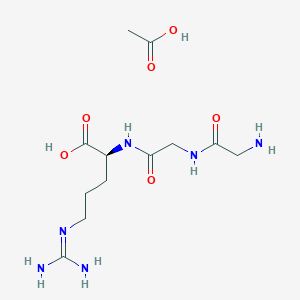

acetic acid;(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N6O4.C2H4O2/c11-4-7(17)15-5-8(18)16-6(9(19)20)2-1-3-14-10(12)13;1-2(3)4/h6H,1-5,11H2,(H,15,17)(H,16,18)(H,19,20)(H4,12,13,14);1H3,(H,3,4)/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHXDXQXMVMWFU-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CC(C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Core Mechanism of Action of Gly-Gly-Arg Acetate Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Gly-Gly-Arg, presented as an acetate salt, is a molecule of interest in various biomedical research fields. While comprehensive studies on its specific mechanism of action are still emerging, a robust understanding can be constructed by dissecting the well-established roles of its constituent amino acids, glycine and L-arginine. This guide provides an in-depth exploration of the core biological functions of these amino acids, integrating this knowledge to propose and detail plausible mechanisms of action for the Gly-Gly-Arg tripeptide. We will delve into the molecular pathways, potential cellular targets, and the physiological ramifications of its activity. Furthermore, this document serves as a practical resource for researchers by outlining detailed, field-proven experimental protocols to validate the hypothesized mechanisms, thereby fostering a self-validating system of inquiry. The role of the acetate counter-ion in the formulation's stability and potential biological activity will also be considered.

Introduction: Deconstructing Gly-Gly-Arg Acetate Salt

Gly-Gly-Arg is a tripeptide composed of two glycine residues and a C-terminal L-arginine. The acetate salt form is common for peptide therapeutics, enhancing stability and solubility.[1] Acetate is considered biologically compatible and is a preferred counter-ion in many pharmaceutical formulations.[2] The primary biological activity of Gly-Gly-Arg is likely attributable to the intact tripeptide, its constituent amino acids upon enzymatic cleavage, or a combination of both. To fully comprehend its potential mechanism of action, we must first examine the foundational roles of glycine and L-arginine.

The Foundational Pillars: Mechanisms of Glycine and L-Arginine

The individual biological activities of glycine and L-arginine are extensive and well-documented. These amino acids are not merely metabolic building blocks but also key signaling molecules involved in a myriad of physiological processes.

Glycine: A Dual-Role Neurotransmitter

Glycine's primary role in the central nervous system (CNS) is that of a neurotransmitter with two distinct functions.[3]

-

Inhibitory Neurotransmission: In the spinal cord and brainstem, glycine is the principal inhibitory neurotransmitter.[4] It binds to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[3][5] The binding of glycine opens these channels, leading to an influx of chloride ions (Cl-) into the neuron.[3] This hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neuronal activity.[3] This action is crucial for motor control and pain perception.[6]

-

Excitatory Co-agonist at NMDA Receptors: In contrast to its inhibitory role, glycine also functions as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors in the brain.[7][8] For the NMDA receptor to be activated by its primary agonist, glutamate, glycine (or D-serine) must also be bound to its distinct site on the receptor complex.[9][10] The activation of NMDA receptors leads to an influx of calcium ions (Ca2+), a critical event for synaptic plasticity, learning, and memory.[8]

L-Arginine: A Precursor to a Potent Signaling Molecule and a Modulator of Cellular Metabolism

L-arginine is a semi-essential amino acid with a diverse range of physiological functions, most notably as the substrate for nitric oxide synthase (NOS) and its involvement in the mTOR signaling pathway.

-

The Arginine-Nitric Oxide Pathway: L-arginine is the sole biological precursor of nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems.[11][12] The synthesis of NO from L-arginine is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which includes endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS).[13] NO plays a key role in vasodilation, neurotransmission, and host defense.[14]

-

The mTOR Signaling Pathway: Arginine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[15] Arginine sensing occurs via the CASTOR1 protein, which, in the absence of arginine, binds to and inhibits GATOR2.[16][17] The binding of arginine to CASTOR1 disrupts this interaction, leading to the activation of the mTORC1 complex.[16] This pathway is crucial for processes such as protein synthesis and mitochondrial biogenesis.[18]

Sources

- 1. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Glycine? [synapse.patsnap.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Glycine neurotransmission: Its role in development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Glycine receptors and brain development [frontiersin.org]

- 7. Glycine plays a crucial role as a co-agonist of NMDA receptors in the neuronal circuit generating body movements in rat fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What are NMDA receptor agonists and how do they work? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. pnas.org [pnas.org]

- 13. portlandpress.com [portlandpress.com]

- 14. Regulatory role for the arginine-nitric oxide pathway in metabolism of energy substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of arginine sensing by CASTOR1 upstream of mTORC1 [dspace.mit.edu]

- 17. The CASTOR Proteins Are Arginine Sensors for the mTORC1 Pathway. | Broad Institute [broadinstitute.org]

- 18. mdpi.com [mdpi.com]

Advanced Synthesis and Purification of Gly-Gly-Arg (GGR) Acetate: A Technical Whitepaper

Abstract

This technical guide details the robust synthesis, purification, and salt exchange of the tripeptide Glycine-Glycine-Arginine (GGR) in its acetate salt form. While Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the industry standard for such sequences, the specific requirement for an acetate counterion presents a critical downstream processing challenge. Standard SPPS cleavage utilizing Trifluoroacetic Acid (TFA) yields a GGR-TFA salt, which is often cytotoxic and unsuitable for specific biological or cosmetic applications. This guide prioritizes a self-validating workflow, emphasizing the use of 2-Chlorotrityl Chloride (2-CTC) resin to minimize C-terminal racemization and a dedicated anion-exchange protocol to ensure complete conversion from trifluoroacetate to acetate.

Part 1: Strategic Synthesis Design

Resin Selection: The Case for 2-Chlorotrityl Chloride (2-CTC)

For the synthesis of C-terminal Arginine peptides like GGR, 2-Chlorotrityl Chloride (2-CTC) resin is the superior choice over Wang resin.

-

Causality: Loading the first amino acid (Fmoc-Arg(Pbf)-OH) onto Wang resin requires esterification conditions (e.g., DIC/DMAP) that carry a high risk of C-terminal racemization (conversion of L-Arg to D-Arg).

-

Advantage: 2-CTC resin allows for loading under very mild basic conditions (DIPEA), preserving chiral integrity. It also prevents diketopiperazine (DKP) formation, a common side reaction in Glycine-rich peptides during the deprotection of the second residue.

Protecting Group Strategy

-

N-Terminus: Fmoc (Fluorenylmethyloxycarbonyl) is selected for its base-lability, allowing the use of acid-labile side-chain protection.

-

Arginine Side Chain: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is chosen over Pmc.

-

Reasoning: Pbf is more acid-labile than Pmc, ensuring faster global deprotection during the final cleavage step and reducing the formation of tryptophan-alkylation byproducts (if Trp were present, but good practice generally).

-

The "Acetate Challenge"

The cleavage cocktail requires 95% TFA to remove the Pbf group. Consequently, the crude peptide emerges as GGR

Part 2: Solid Phase Peptide Synthesis (SPPS) Protocol

Reagents and Materials

| Component | Reagent | Function |

| Resin | 2-Chlorotrityl Chloride (1.0–1.6 mmol/g) | Solid Support |

| Amino Acids | Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH | Building Blocks |

| Coupling | DIC (Diisopropylcarbodiimide) / Oxyma Pure | Activator / Additive (Safer than HOBt) |

| Deprotection | 20% Piperidine in DMF | Fmoc Removal |

| Solvent | DMF (Dimethylformamide), DCM (Dichloromethane) | Reaction Media |

Step-by-Step Synthesis Workflow

Step 1: Resin Loading (C-Terminal Arg)

-

Swell 2-CTC resin in dry DCM for 30 min.

-

Dissolve Fmoc-Arg(Pbf)-OH (1.2 eq relative to resin capacity) in DCM with DIPEA (4 eq).

-

Add to resin and agitate for 2 hours at room temperature.

-

Capping: Add MeOH (1 mL/g resin) and DIPEA to the reaction mixture; agitate for 20 min to cap unreacted chloride sites.

-

Wash resin: 3x DCM, 3x DMF.

Step 2: The Elongation Cycle (Repeat for Gly, then Gly)

-

Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash 5x DMF.

-

QC Check: Kaiser Test (Ninhydrin) should be positive (Blue) indicating free amines.

-

-

Coupling:

-

Dissolve Fmoc-Gly-OH (3 eq), Oxyma (3 eq), and DIC (3 eq) in minimal DMF.

-

Pre-activate for 2 minutes.

-

Add to resin and agitate for 45–60 minutes.

-

-

Wash: 3x DMF, 3x DCM.

-

QC Check: Kaiser Test should be negative (Yellow/Colorless).

-

Step 3: Final Fmoc Removal Perform one final deprotection cycle (20% Piperidine) to release the N-terminal amine of the first Glycine. Wash thoroughly with DCM.[1]

Visualization of SPPS Cycle

Figure 1: Iterative Fmoc SPPS cycle utilizing self-validating QC checkpoints (Kaiser Test).

Part 3: Cleavage and Global Deprotection

To release the peptide and remove the Pbf protecting group from Arginine, a high-acid concentration is required.

Protocol:

-

Cocktail Preparation: Prepare TFA / TIS / H2O (95:2.5:2.5 v/v) .

-

TIS (Triisopropylsilane) acts as a scavenger for the Pbf cation to prevent re-attachment.

-

-

Reaction: Add cocktail to the dry resin (10 mL per gram of resin). Agitate for 2–3 hours at room temperature.

-

Precipitation:

-

Result: Crude GGR

TFA Salt .

Part 4: Purification and Salt Exchange (TFA Acetate)

This is the critical differentiator for producing pharmaceutical/cosmetic grade GGR acetate.

Strategy: Anion Exchange Chromatography

While Preparative HPLC with ammonium acetate buffer can achieve partial exchange, Strong Anion Exchange (SAX) resin is the authoritative method for complete conversion.

Protocol

-

Column Preparation: Pack a column with Dowex 1x8 (or equivalent quaternary ammonium resin) in the Acetate form .

-

Note: If the resin is in Chloride form, wash with 1M Sodium Acetate until eluate is chloride-free (AgNO3 test), then wash with water.

-

-

Loading: Dissolve Crude GGR-TFA in water (minimal volume). Load onto the column.[5][6]

-

Elution: Elute with dilute Acetic Acid (0.1 M to 1.0 M gradient) or water if the resin capacity is high.

-

The strong TFA anions bind to the resin, displacing the Acetate ions which pair with the GGR cation.

-

-

Lyophilization: Collect fractions containing the peptide (monitor via UV at 214 nm). Freeze-dry to obtain GGR

Acetate .[4]

Alternative: Preparative HPLC (Integrated Purification)

If high purity (>98%) is required alongside salt exchange:

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0–20% B over 30 mins (GGR is very hydrophilic).

-

Post-Processing: Repeated lyophilization from 0.1% Acetic Acid is recommended to remove residual ammonium ions.

Salt Exchange Workflow Visualization

Figure 2: Dedicated anion exchange workflow to ensure removal of toxic trifluoroacetate counterions.

Part 5: Analytical Characterization

To validate the synthesis and the salt form, the following analytical suite is required:

| Analysis | Method | Acceptance Criteria |

| Identity | ESI-MS (Electrospray Ionization Mass Spec) | [M+H]+ = 303.3 Da (Theoretical MW: 302.3) |

| Purity | RP-HPLC (C18 Column, 214 nm) | > 95% (Area under curve) |

| Counterion | Ion Chromatography (IC) or HPLC | Acetate content: ~15–20% (w/w); TFA content: < 0.1% |

| Peptide Content | Amino Acid Analysis (AAA) | Net peptide content typically 70–85% (remainder is acetate/water) |

References

-

Solid Phase Peptide Synthesis Principles

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

-

Source:

-

Fmoc Chemistry & 2-CTC Resin

- Barlos, K., et al. (1989). Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze. Tetrahedron Letters.

-

Source:

-

Arginine Protection (Pbf)

- Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant. Tetrahedron Letters.

-

Source:

-

TFA to Acetate Salt Exchange

- Roux, S., et al. (2008). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. International Journal of Peptide Research and Therapeutics.

-

Source:

-

Peptide Counterion Analysis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. researchgate.net [researchgate.net]

- 5. EP1709065B1 - A counterion exchange process for peptides - Google Patents [patents.google.com]

- 6. bio-works.com [bio-works.com]

- 7. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Technical Profile: Gly-Gly-Arg (GGR) Acetate Salt Solubility & Handling

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Gly-Gly-Arg (GGR) Acetate Salt . This document is structured to support researchers in optimizing experimental workflows, minimizing peptide loss, and ensuring reproducibility in biological assays.

Executive Summary

Gly-Gly-Arg (GGR) Acetate is a synthetic tripeptide utilized primarily as a biochemical substrate and a model for investigating arginine-rich peptide interactions. Unlike its Trifluoroacetate (TFA) counterpart, the acetate salt form is specifically engineered for biological compatibility, removing the cytotoxic effects associated with residual TFA in cell culture and enzymatic assays.

Physicochemically, GGR is a basic, hydrophilic peptide . Its solubility profile is dominated by the high polarity of the arginine guanidinium group and the flexibility of the diglycine backbone. It exhibits excellent aqueous solubility but requires specific handling to prevent hygroscopic degradation and pH-induced precipitation.

Physicochemical Specifications

Understanding the molecular drivers of solubility is prerequisite to successful formulation.

| Parameter | Specification | Technical Note |

| Sequence | Gly-Gly-Arg (G-G-R) | N-Terminus: Glycine; C-Terminus: Arginine |

| Salt Form | Acetate (CH₃COO⁻) | Replaces TFA; preferred for in vivo and cell-based assays.[1] |

| Molecular Weight | ~348.36 g/mol (Salt) | Free base MW is ~288.3 g/mol . The acetate counter-ion adds ~60 Da. |

| Isoelectric Point (pI) | ~11.05 | Calculated based on pKa of Arg (~12.5) and N-term (~9.6).[1][2] |

| Net Charge (pH 7.0) | +1 | Cationic. The Arg side chain is fully protonated.[3] |

| Hydrophobicity | Low (Hydrophilic) | GRAVY score is negative. Highly polar. |

Solubility Profile & Solvent Compatibility[4]

Aqueous Solubility (Primary Solvent)

GGR Acetate is highly soluble in water and aqueous buffers. The acetate counter-ion facilitates rapid solvation compared to the more hydrophobic free base forms.

-

Water (ddH₂O): Solubility is typically > 20 mg/mL . This is the preferred solvent for initial reconstitution.

-

Mechanism: The guanidinium group on Arginine acts as a chaotic structure breaker (chaotrope), interacting strongly with water dipoles, while the acetate ion provides a stable, non-toxic counter-charge.

Organic Solvent Compatibility

While water is optimal, organic solvents are useful for preparing highly concentrated stock solutions to prevent microbial growth during storage.

-

DMSO (Dimethyl Sulfoxide): Soluble.[4] Recommended for "master stocks" (e.g., 100 mM) stored at -20°C.

-

Ethanol/Methanol: Poor solubility. The high polarity of the peptide often leads to precipitation in pure alcohols.

-

Acetonitrile: Soluble only when mixed with water (e.g., 50% ACN/Water), often used in HPLC mobile phases.

The "Counter-Ion Effect" (Acetate vs. TFA)

Researchers often switch from TFA to Acetate salts.[5] It is critical to note that Acetate salts can be more hygroscopic than TFA salts.

-

Implication: GGR Acetate will absorb atmospheric moisture rapidly. Weighing must be done quickly, or the vial should be equilibrated to room temperature before opening to prevent condensation, which alters the effective mass.

Experimental Protocol: Reconstitution & Storage

This protocol is designed to maximize peptide stability and accuracy.

Step 1: Preparation

-

Equilibration: Remove the lyophilized peptide vial from -20°C storage and allow it to warm to room temperature (approx. 20 mins) inside a desiccator. Why? Opening a cold vial causes moisture condensation, hydrolyzing the peptide over time.

-

Solvent Selection: Use sterile, nuclease-free water for immediate use. Use anhydrous DMSO for long-term storage stocks.

Step 2: Dissolution (The "Hard-to-Dissolve" Logic)

Although GGR is soluble, aggregation can occur at high concentrations. Follow this decision logic:

Figure 1: Decision tree for solubilizing GGR Acetate. While water is usually sufficient, pH adjustments or sonication may be required if the concentration approaches saturation.

Step 3: Filtration & Aliquoting

-

Filtration: If using for cell culture, pass the solution through a 0.22 µm PVDF or PES membrane . Do not use Nylon filters, as they can bind charged peptides, reducing the effective concentration.

-

Aliquoting: Avoid freeze-thaw cycles. Divide the stock into single-use aliquots (e.g., 20 µL) in low-bind microcentrifuge tubes.

Step 4: Storage

-

Lyophilized: -20°C (Stable for 1-2 years).

-

In Solution (Water): -20°C or -80°C (Stable for < 3 months).

-

In Solution (DMSO): -20°C (Stable for 6 months).

Troubleshooting & Stability

| Issue | Cause | Corrective Action |

| Gelling | Concentration too high (>50 mg/mL) | Dilute with buffer. GGR can form hydrogen-bond networks at saturation. |

| Yellowing | Oxidation of impurities or degradation | Discard. Pure GGR acetate should be colorless. |

| Cytotoxicity | Residual TFA (if not pure Acetate) | Ensure the vendor certificate specifies "Acetate Salt" or "TFA < 1%". |

| Inconsistent Assays | Hygroscopic weighing error | Use a precision balance and calculate concentration via UV absorbance (205 nm) rather than weight if precision is critical. |

References

-

PubChem. (n.d.).[1][6] Gly-Gly-Arg Acetate Salt Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

LifeTein. (2023). Peptide Solubility Guidelines and Handling. LifeTein Peptide Synthesis. Retrieved from [Link]

-

Sikorska, E., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Pharmaceutics, 12(12), 1184. Retrieved from [Link]

Sources

- 1. Gly-Arg | C8H17N5O3 | CID 6426706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. lifetein.com [lifetein.com]

- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 6. Gly-Gly-Arg acetate salt | C12H24N6O6 | CID 91872898 - PubChem [pubchem.ncbi.nlm.nih.gov]

Gly-Gly-Arg Acetate Salt: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of Gly-Gly-Arg acetate salt, a tripeptide of significant interest in biochemical and pharmaceutical research. The document details its chemical identity, including its definitive CAS (Chemical Abstracts Service) number, and discusses its physicochemical properties. Furthermore, it explores the principles of its synthesis and purification, outlines its role as a substrate in enzymatic assays, and offers detailed protocols for its practical application. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, enabling a thorough understanding and effective utilization of this compound in experimental settings.

Introduction to Gly-Gly-Arg Acetate Salt

The tripeptide Glycyl-Glycyl-Arginine (Gly-Gly-Arg) is a sequence of three amino acids—two glycine residues followed by an arginine residue.[1] In research and commercial applications, it is commonly supplied as an acetate salt to enhance its stability and solubility in aqueous solutions.[2] The presence of the basic amino acid arginine at the C-terminus lends this peptide a positive charge at physiological pH, a characteristic that is crucial for its interaction with various biological targets. This guide focuses on the technical aspects of Gly-Gly-Arg acetate salt, providing essential information for its effective use in a laboratory setting.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are paramount for reproducible scientific research. The CAS number is a unique numerical identifier assigned to a single chemical substance, ensuring unambiguous identification.

CAS Number: 54944-27-3 [3]

Key Properties of Gly-Gly-Arg

The physicochemical properties of Gly-Gly-Arg acetate salt are summarized in the table below. These properties are critical for designing experiments, preparing solutions, and understanding the peptide's behavior in various assays.

| Property | Value | Source(s) |

| CAS Number | 54944-27-3 | [3] |

| Molecular Formula | C10H20N6O4 (free base) | Inferred from structure |

| Molecular Weight | 288.30 g/mol (free base) | Inferred from structure |

| Appearance | White to off-white powder | [4] |

| Purity | Typically ≥95% or ≥98% (HPLC) | [4][5] |

| Solubility | Soluble in water | [2] |

Note: The molecular formula and weight of the acetate salt will be higher due to the presence of the acetate counter-ion.

The Role of the Acetate Salt

The use of an acetate salt form for peptides like Gly-Gly-Arg is a common practice in chemical synthesis and purification. Arginine, with its guanidinium group, is a strongly basic amino acid. The acetate counter-ion helps to neutralize the positive charge, which can improve the peptide's stability as a lyophilized powder and enhance its solubility in aqueous buffers.[2][6]

Synthesis, Purification, and Quality Control

The synthesis of short peptides like Gly-Gly-Arg is typically achieved through solid-phase peptide synthesis (SPPS).[7] This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

General Synthesis Workflow

The synthesis of Gly-Gly-Arg involves a step-by-step process where each amino acid is coupled to the previous one.[8] Protecting groups are used to prevent unwanted side reactions.[7][9]

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Gly-Gly-Arg.

Purification and Quality Control

Post-synthesis, the crude peptide is cleaved from the resin and purified, most commonly using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.

Rationale for RP-HPLC: RP-HPLC is the gold standard for peptide purification due to its high resolution and scalability. A C18 column is typically used, and the mobile phase consists of a gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA).

The identity of the purified peptide is confirmed by mass spectrometry (MS), which provides an accurate molecular weight. The final product is then lyophilized, often with an acetic acid-containing solution, to yield the stable acetate salt powder.

Biological Role and Applications in Research

Gly-Gly-Arg and its derivatives serve as valuable tools in various research applications, primarily as substrates for proteolytic enzymes.

Substrate for Proteases

The arginine residue makes the Gly-Gly-Arg sequence a recognition site for certain proteases, such as thrombin.[10][11] When a fluorophore or chromophore is attached to the C-terminus of this peptide, its cleavage by the enzyme can be monitored in real-time by measuring the change in fluorescence or absorbance.

For instance, Z-Gly-Gly-Arg-AMC is a fluorogenic substrate used to measure thrombin activity.[10] The cleavage of the amide bond between arginine and AMC (7-amino-4-methylcoumarin) results in a significant increase in fluorescence.

Caption: Principle of a fluorogenic enzyme assay using a GGR-based substrate.

Experimental Protocol: Thrombin Activity Assay

This protocol provides a step-by-step method for measuring thrombin activity using a Gly-Gly-Arg-based fluorogenic substrate.

Materials:

-

Thrombin enzyme (human or bovine)

-

Fluorogenic substrate: Z-Gly-Gly-Arg-AMC[10]

-

Assay Buffer: 10 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.1% BSA, pH 7.4[10]

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 360/465 nm)[10]

Procedure:

-

Prepare Substrate Stock Solution: Dissolve Z-Gly-Gly-Arg-AMC in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM. Store aliquots at -20°C or -80°C, protected from light.[10]

-

Prepare Working Solutions:

-

On the day of the experiment, dilute the thrombin enzyme to the desired concentrations in the assay buffer.

-

Dilute the substrate stock solution in the assay buffer to a final working concentration (e.g., 50 µM). Prepare this solution fresh and keep it protected from light.[10]

-

-

Assay Setup:

-

Pipette the diluted thrombin solutions into the wells of the 96-well plate.

-

Include a "no enzyme" control (buffer only) to measure background fluorescence.

-

-

Initiate Reaction: Add the substrate working solution to all wells to start the enzymatic reaction.

-

Measure Fluorescence: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[10]

-

Data Acquisition: Take kinetic readings every 3 minutes for a total of 30 minutes at 25°C.[10]

-

Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction (slope of the linear portion of the curve) is proportional to the thrombin activity.

Scientist's Note: The final concentrations of both enzyme and substrate may need to be optimized for your specific experimental conditions. A substrate titration curve is recommended to determine the Michaelis-Menten constant (Km) for more precise kinetic studies.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity and stability of synthetic peptides.

Storage

-

Lyophilized Powder: For long-term storage, lyophilized Gly-Gly-Arg acetate salt should be kept at -20°C or colder, preferably in a desiccator to protect it from moisture.[12][13][14] When stored correctly, the powder is stable for years.[15]

-

Solutions: It is not recommended to store peptides in solution for extended periods.[16] If necessary, prepare aliquots of the peptide solution and store them frozen at -20°C or colder.[16] Avoid repeated freeze-thaw cycles.[10]

Handling

-

Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature to prevent condensation, as peptides are often hygroscopic.[12][15]

-

Weigh out the desired amount of peptide quickly in a clean environment.

-

When reconstituting, use sterile, high-purity solvents or buffers.

Safety

Gly-Gly-Arg acetate salt is intended for research use only.[5] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

Gly-Gly-Arg acetate salt, identified by CAS number 54944-27-3, is a versatile and valuable tool for researchers in biochemistry and drug development. Its well-defined chemical properties, coupled with its utility as a protease substrate, make it a staple in enzymatic assays. A thorough understanding of its synthesis, handling, and application, as outlined in this guide, is essential for achieving reliable and reproducible experimental results.

References

-

Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters . The Journal of Organic Chemistry - ACS Publications. [Link]

-

Biomolecules . NCERT. [Link]

- Production of peptides containing poly-gly sequences using fmoc chemistry.

-

Synthetic Peptide Handling & Storage Protocol . Merck Millipore. [Link]

-

Handling and Storage of Synthetic Peptides . NovoPro Bioscience Inc. [Link]

-

26.7 LABORATORY SYNTHESIS OF PEPTIDES . Cengage. [Link]

-

How to dissolve, handle and store synthetic peptides . LifeTein®. [Link]

-

Role of arginine salts in preventing freezing-induced increase in subvisible particles in protein formulations . PubMed. [Link]

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. CAS 67869-62-9: gly-pro-arg-pro acetate | CymitQuimica [cymitquimica.com]

- 3. GLY-GLY-ARG ACETATE SALT CAS#: 54944-27-3 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. Role of arginine salts in preventing freezing-induced increase in subvisible particles in protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 8. askthenerd.com [askthenerd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mybiosource.com [mybiosource.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]

- 15. lifetein.com [lifetein.com]

- 16. bachem.com [bachem.com]

The Biological Activity of Gly-Gly-Arg Peptide: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological activities of the tripeptide Gly-Gly-Arg (GGR). Designed for researchers, scientists, and professionals in drug development, this document elucidates the potential roles of GGR in physiological and pathological processes, with a primary focus on its implications in coagulation, fibrinolysis, and tissue regeneration. Drawing from established principles of peptide chemistry and biochemistry, this guide offers both foundational knowledge and practical methodologies for investigating this promising biomolecule.

Introduction: The Scientific Interest in Gly-Gly-Arg

Short-chain peptides have garnered significant attention in biomedical research for their high specificity, potent biological activity, and favorable safety profiles. The tripeptide Gly-Gly-Arg, composed of two glycine residues and a C-terminal arginine, presents a unique structural motif with the potential for significant biological interactions. The presence of the positively charged guanidinium group of arginine suggests an affinity for negatively charged pockets in proteins, particularly enzymes involved in proteolysis.

A critical piece of evidence pointing to the biological relevance of the GGR sequence is the widespread use of the fluorogenic substrate Z-Gly-Gly-Arg-AMC in thrombin activity assays.[1] This indicates that the GGR sequence is recognized and cleaved by thrombin, a key serine protease in the coagulation cascade. This observation forms the basis of the hypothesis that the free Gly-Gly-Arg peptide may act as a competitive inhibitor or modulator of thrombin and other related enzymes, thereby influencing processes such as blood clotting and fibrinolysis.

Synthesis and Characterization of Gly-Gly-Arg

The synthesis of Gly-Gly-Arg is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely adopted methodology. This approach allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Solid-Phase Peptide Synthesis (SPPS) of Gly-Gly-Arg

The following protocol outlines a standard Fmoc-based SPPS for Gly-Gly-Arg.

Protocol 1: Solid-Phase Synthesis of Gly-Gly-Arg

-

Resin Preparation: Swell Fmoc-Arg(Pbf)-Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the arginine residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Glycine Coupling (First Cycle):

-

Activate Fmoc-Gly-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling efficiency using a qualitative ninhydrin test.

-

Wash the resin with DMF.

-

-

Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2.

-

Glycine Coupling (Second Cycle): Repeat the glycine coupling step as described in step 3.

-

Final Fmoc Deprotection: Perform a final deprotection of the N-terminal glycine.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting group (Pbf from arginine) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).[2]

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.

Diagram 1: Solid-Phase Peptide Synthesis Workflow for Gly-Gly-Arg

Sources

Gly-Gly-Arg acetate salt in cell culture media

Application Note: Gly-Gly-Arg (GGR) Acetate Salt in Cell Culture Sub-title: Mechanistic Modulation of Serine Proteases and Competitive Substrate Protocols for uPA-Dependent Pathways[1]

Abstract & Introduction

Gly-Gly-Arg (GGR) Acetate Salt is a synthetic tripeptide utilized in cell culture primarily as a competitive substrate mimetic and a bioactive control .[1] Unlike the irreversible chloromethyl ketone inhibitors (e.g., GGACK/EGR-CMK) which permanently alkylate active sites, unmodified GGR acetate functions through reversible, competitive occupancy of the catalytic triad in serine proteases, specifically the Urokinase-type Plasminogen Activator (uPA) .

In drug development and oncology research, the uPA/uPAR system is a critical driver of metastasis, tissue remodeling, and fibrinolysis.[2] The GGR motif represents the consensus cleavage sequence recognized by uPA. By introducing high concentrations of free GGR peptide, researchers can create a "decoy" effect, transiently dampening uPA activity without the cytotoxicity associated with covalent inhibitors. This application note details the preparation, stability, and experimental protocols for utilizing GGR Acetate to modulate protease activity and validate signaling pathways in vitro.

Mechanism of Action: The "Decoy Substrate" Effect

The biological utility of GGR stems from its structural homology to the P3-P2-P1 residues of the natural uPA substrate, plasminogen.

-

Natural Pathway: uPA binds uPAR (receptor) and cleaves Plasminogen at the Arg

-Val -

GGR Intervention: Free Gly-Gly-Arg peptides occupy the S1, S2, and S3 specificity pockets of uPA.[1] Since the peptide lacks a downstream leaving group or protein scaffold, it acts as a competitive inhibitor (

dependent), slowing the conversion of Plasminogen to Plasmin.

Pathway Visualization

Figure 1: Mechanism of Competitive Decoy Inhibition. GGR peptides occupy the uPA active site, preventing Plasminogen access and reducing downstream ECM degradation signaling.

Material Preparation & Stability

The acetate salt form provides superior solubility and buffering capacity compared to hydrochloride salts, making it ideal for pH-sensitive cell culture environments.

Table 1: Physicochemical Properties & Reconstitution[1]

| Property | Specification | Application Note |

| Sequence | Gly-Gly-Arg (G-G-R) | P3-P2-P1 consensus motif.[1] |

| Form | Acetate Salt | Acetate acts as a weak buffer; less acidic than HCl.[1] |

| Solubility | Water: >50 mg/mLPBS: >20 mg/mL | Highly soluble.[1] Avoid DMSO if possible to minimize cytotoxicity.[1] |

| Stability (Solid) | -20°C (Desiccated) | Stable for >2 years.[1] Hygroscopic—equilibrate to RT before opening.[1] |

| Stability (Solution) | -80°C (Single Aliquots) | Critical: Peptides degrade in solution.[1] Do not refreeze. |

| Working Conc. | 100 µM – 2 mM | High concentrations required for competitive inhibition ( |

Preparation Protocol:

-

Weighing: Calculate mass based on peptide net content (accounting for acetate counter-ion, typically 15-20% of total weight).[1]

-

Solvent: Dissolve in sterile, endotoxin-free water or PBS (pH 7.4).

-

Filtration: Syringe filter (0.22 µm, PES membrane) immediately after dissolution.

-

Storage: Aliquot into low-protein-binding tubes and freeze at -80°C immediately.

Application Protocol: Competitive Modulation of uPA Activity

This protocol describes how to use GGR Acetate to transiently inhibit uPA-mediated cell migration or invasion.[1]

Objective: Attenuate uPA activity in highly metastatic cell lines (e.g., PC3, MDA-MB-231) using GGR as a competitive decoy.

Step-by-Step Methodology

1. Cell Synchronization (Starvation)

-

Why: Removes exogenous growth factors and proteases present in serum (FBS).[1]

-

Step: Seed cells at

cells/well in a 24-well plate. Allow attachment (24h). Wash 2x with PBS and switch to Serum-Free Media (SFM) for 12–16 hours.[1]

2. Peptide Treatment (The "Decoy" Phase)

-

Preparation: Thaw GGR stock (100 mM). Dilute in pre-warmed SFM to final concentrations of 0 (Vehicle), 250 µM, 500 µM, and 1 mM .

-

Control: Use a scrambled peptide (e.g., Gly-Arg-Gly) or equimolar Sodium Acetate to rule out osmolarity/pH effects.[1]

-

Incubation: Aspirate starvation media. Add 500 µL of GGR-containing media to cells.[1] Incubate for 1 hour at 37°C before adding any migration stimulus.

3. Functional Assay (Migration/Invasion)

-

Stimulus: Add a chemoattractant (e.g., 10% FBS) to the lower chamber of a Transwell system if performing invasion assays.

-

Duration: Incubate for 24 hours.

-

Maintenance: Since GGR is a substrate and will be slowly hydrolyzed, replenish the media with fresh peptide every 6–8 hours to maintain competitive pressure.

4. Readout & Validation

-

Chromogenic Validation: Collect supernatant at t=0, 6, 12h. Mix with a synthetic chromogenic substrate (e.g., S-2444 / pyro-Glu-Gly-Arg-pNA).[1][7][8]

-

Expectation: Samples with high GGR "Decoy" should show reduced cleavage of the chromogenic substrate compared to control, as the enzyme is occupied.

Experimental Workflow: Peptide Stability & Turnover

Because GGR is a substrate, not a permanent inhibitor, determining its half-life in your specific culture conditions is vital for data integrity.[1]

Figure 2: Stability Validation Workflow.[1] Essential for establishing dosing frequency.

Protocol:

-

Incubate 1 mM GGR in culture media (with and without cells).

-

Take 50 µL aliquots at defined timepoints.

-

Precipitate proteins with 50 µL cold Methanol. Spin 10,000g x 5 min.

-

Analyze supernatant via LC-MS or HPLC (C18 column) to monitor the disappearance of the intact tripeptide peak.[1]

References

-

Chem-Impex International. (n.d.).[1] H-Gly-Gly-Arg-OH acetate salt: Applications in cell signaling and peptide synthesis. Retrieved from [1]

-

Ipsen, H. H., & Christensen, U. (1980). Kinetic studies of urokinase-catalysed hydrolysis of 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide. Biochimica et Biophysica Acta (BBA) - Enzymology, 613(2), 476-481.[1] Link

-

Lijnen, H. R., et al. (1987).[1] Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator.[1][9] European Journal of Biochemistry, 162(2), 351–356. Link

-

Sigma-Aldrich. (n.d.).[1] Urokinase Substrate III, Fluorogenic (Z-Gly-Gly-Arg-AMC).[1][10] Retrieved from [1]

-

Zhang, Y., et al. (2013).[1] Effects of arginine salts on the stability of monoclonal antibodies. Journal of Pharmaceutical Sciences, 102(5), 1524-1535.[1] (Context for Acetate salt buffering). Link

Sources

- 1. Gly-Pro-Arg-Pro Acetate | inhibitor of fibrinogen aggregation | CAS# 67869-62-9 | InvivoChem [invivochem.com]

- 2. What are uPA inhibitors and how do they work? [synapse.patsnap.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic studies of urokinase-catalysed hydrolysis of 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 9. Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

Using Gly-Gly-Arg acetate salt in cell adhesion assays

Executive Summary

This application note details the utilization of Gly-Gly-Arg (GGR) acetate salt as a bioactive probe in cell adhesion and migration assays.[1] Unlike the canonical RGD (Arg-Gly-Asp) motif which directly binds integrins, GGR functions primarily as a competitive substrate for serine proteases, specifically the Urokinase-type Plasminogen Activator (uPA) and Thrombin .[1]

In high-metastatic cancer lines (e.g., MDA-MB-231, PC3) and activated endothelial cells, the uPA/uPAR system drives the proteolytic degradation of the Extracellular Matrix (ECM) required for focal adhesion turnover. By introducing soluble GGR acetate, researchers can competitively saturate the active site of uPA, effectively "decoying" the enzyme. This inhibition blocks the conversion of plasminogen to plasmin, thereby stabilizing cell-matrix adhesion sites and retarding invasion.

Scientific Mechanism: The Proteolytic Control of Adhesion

To use GGR effectively, one must understand that cell adhesion is dynamic. It requires both attachment (Integrin-ECM binding) and detachment (Proteolytic cleavage of ECM).[1]

-

The Target: uPA is anchored to the cell membrane via the uPA Receptor (uPAR). uPAR colocalizes with Integrins (e.g.,

, -

The Native Process: uPA cleaves Plasminogen

Plasmin.[2] Plasmin degrades ECM (Fibronectin/Laminin) and activates MMPs, allowing the trailing edge of the cell to detach and the leading edge to invade. -

The GGR Intervention: The sequence Gly-Gly-Arg is the specific recognition motif for the uPA active site. When added in excess (mM range), GGR acetate occupies the catalytic pocket of uPA. This prevents the enzyme from processing its macromolecular substrates (Plasminogen), effectively "freezing" the ECM and inhibiting the detachment phase of cell migration.

Pathway Visualization

Figure 1: Mechanism of Competitive Substrate Inhibition.[1] Soluble GGR acts as a decoy, preventing uPA from activating Plasminogen, thus blocking the proteolytic cascade required for adhesion turnover.

Material Preparation & Handling

Gly-Gly-Arg Acetate Salt is a short, hydrophilic peptide.[1] The acetate counterion and the arginine side chain can significantly alter the pH of unbuffered solutions.

Solubility & Storage Protocol

| Parameter | Specification | Notes |

| Molecular Weight | ~300-350 Da (varies w/ acetate) | Small molecule behavior; rapid diffusion.[1] |

| Solubility | > 20 mg/mL in Water | Highly soluble.[1] |

| Stock Concentration | 100 mM in PBS | High concentration required for competition.[1] |

| pH Adjustment | CRITICAL | Arginine is basic.[1] Acetate is acidic.[1] Verify pH is 7.4 upon dissolution. Adjust with 1N HCl or NaOH if necessary before adding to cells. |

| Stability | Labile in serum | Serum contains proteases.[1][3] Use Serum-Free Media or Heat-Inactivated Serum for assays to prevent premature degradation of the probe.[1] |

| Storage | -20°C (Lyophilized) | Stock solutions should be aliquoted and stored at -20°C. Avoid freeze-thaw cycles. |

Experimental Protocols

Protocol A: uPA-Dependent Cell Invasion Assay

Objective: To measure the inhibition of cell invasion through an ECM matrix by blocking uPA activity with GGR.

Materials:

-

Boyden Chambers (Transwells) with 8.0 µm pore size.[1]

-

Matrigel® or Basement Membrane Extract (BME).[1]

-

Cell Line: MDA-MB-231 (High uPA expression) or HUVEC.[1]

-

Reagent: GGR Acetate Stock (100 mM).[1]

Step-by-Step Workflow:

-

Matrix Coating:

-

Dilute Matrigel in cold serum-free media (SFM) to 200-300 µg/mL.[1]

-

Coat the upper surface of the Transwell inserts (50 µL/well). Incubate at 37°C for 2 hours to polymerize.

-

-

Cell Preparation:

-

Starve cells in SFM for 4-6 hours to synchronize integrin expression.[1]

-

Trypsinize and resuspend cells at

cells/mL in SFM.

-

-

Treatment Groups:

-

Seeding:

-

Add 200 µL of the cell/peptide suspension to the upper chamber .

-

Add 600 µL of Chemoattractant Media (e.g., 10% FBS) to the lower chamber .

-

-

Incubation:

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Quantification:

Expected Results: GGR treatment should reduce invasion in a dose-dependent manner by preventing the local degradation of the Matrigel barrier.

Protocol B: Adhesion Turnover (Detachment) Assay

Objective: To demonstrate that GGR stabilizes focal adhesions by preventing their proteolytic turnover.[1]

Materials:

Step-by-Step Workflow:

-

Seeding:

-

Seed cells (

/well) in complete media and allow to adhere for 4 hours.

-

-

Treatment:

-

Time Course:

-

Incubate for 2, 4, and 6 hours.

-

-

Detachment Challenge:

-

Readout:

-

Label remaining (adherent) cells with Calcein-AM (2 µM) for 30 mins.[1]

-

Measure Fluorescence (Ex/Em 485/520 nm).

-

Data Analysis: Higher fluorescence in GGR-treated wells indicates retention of adhesion (inhibition of detachment) compared to controls.[1]

Data Analysis & Interpretation

When analyzing results, normalize data to the Vehicle Control.

Table 1: Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Cell Death | pH imbalance from Acetate/Arginine | Check media pH after adding GGR.[1] If yellow (acidic) or pink (basic), buffer with HEPES.[1] |

| No Effect Observed | Low uPA expression | Confirm cell line expresses uPA/uPAR (Western Blot). Use MDA-MB-231 or HT-1080.[1] |

| High Background | Serum interference | Serum contains high levels of protease inhibitors (e.g., |

| Precipitation | Salt shock | Dissolve GGR in PBS, not water, to maintain ionic strength.[1] |

References

-

Andreasen, P. A., et al. (1997). "The urokinase-type plasminogen activator system in cancer metastasis: a review." International Journal of Cancer. Link

-

Smith, H. W., & Marshall, C. J. (2010). "Regulation of cell signalling by uPAR." Nature Reviews Molecular Cell Biology.[1] Link

-

Zimmerman, R. E., et al. (1978). "The specificity of thrombin and urokinase: Cleavage of Gly-Gly-Arg peptides."[1] Proceedings of the National Academy of Sciences. (Foundational chemistry of the GGR motif).

-

MedChemExpress. "Z-Gly-Gly-Arg-AMC Product Information." (Confirming GGR as uPA substrate). Link

-

InvivoChem. "Gly-Pro-Arg-Pro Acetate Salt Data Sheet." (Distinguishing GGR from GPRP). Link

Disclaimer: This protocol is for research use only. Optimization may be required depending on the specific cell line and ECM coating used.

Sources

Technical Guide: Gly-Gly-Arg (GGR) Substrates in Enzymatic Assays

This Technical Guide details the application of Gly-Gly-Arg (GGR) peptides in enzymatic assays. While "Gly-Gly-Arg acetate salt" refers to the specific chemical form of the peptide, its utility in research is bifurcated into two distinct applications:

-

As a Fluorogenic/Chromogenic Derivative (e.g., Z-GGR-AMC): The industry standard for monitoring Urokinase-type Plasminogen Activator (uPA) and Thrombin activity.

-

As a Raw Peptide (H-GGR-OH Acetate): A substrate for Peptidylarginine Deiminase (PAD) or a competitive inhibitor/standard in protease research.

Executive Summary

The tripeptide sequence Glycyl-Glycyl-Arginine (Gly-Gly-Arg) is a critical recognition motif for serine proteases and modifying enzymes. In drug development, GGR-based substrates are primarily used to screen inhibitors of Urokinase (uPA) , a biomarker for cancer metastasis and tissue remodeling. The acetate salt form ensures high solubility and compatibility with physiological buffers, minimizing pH artifacts common with trifluoroacetate (TFA) salts.

Key Applications

| Application | Enzyme Target | Substrate Form | Detection Method |

| Protease Activity | Urokinase (uPA), Thrombin | Z-Gly-Gly-Arg-AMC (or pNA) | Fluorescence / Absorbance |

| Citrullination | Peptidylarginine Deiminase (PAD) | H-Gly-Gly-Arg-OH Acetate | HPLC / Mass Spec (Label-Free) |

| Inhibition Control | Serine Proteases | H-Gly-Gly-Arg-OH Acetate | Competitive Inhibition (Ki) |

Mechanism of Action

A. Serine Protease Recognition (uPA)

Urokinase specifically recognizes the basic Arginine (Arg) residue at the P1 position. The upstream Glycine residues (P2, P3) provide a flexible, accessible linker that fits the S2/S3 sub-sites of the enzyme, allowing for efficient hydrolysis of the C-terminal bond.

-

Reaction: Z-Gly-Gly-Arg-AMC + uPA

Z-Gly-Gly-Arg-OH + AMC (Fluorescent)

B. Peptidylarginine Deiminase (PAD) Conversion

PAD enzymes (specifically PAD2/PAD4) catalyze the calcium-dependent deimination of the Arginine guanidinium group to a Citrulline ureido group.[1][2][3][4] The raw GGR acetate salt serves as a minimal substrate for kinetic profiling of PADs without steric hindrance from bulky fluorophores.

-

Reaction: Gly-Gly-Arg + PAD +

Experimental Workflow Visualization

Figure 1: Dual workflow for GGR substrates depending on derivative status (Fluorogenic vs. Label-Free).

Protocol A: Fluorogenic Assay for Urokinase (uPA)

Objective: Determine

Materials

-

Substrate: Z-Gly-Gly-Arg-AMC (Dissolve 10 mg in DMSO to make ~10-20 mM stock).

-

Enzyme: Recombinant Human uPA (Final conc: 1–10 nM).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA, 0.01% Tween-20.

-

Plate: 96-well black flat-bottom microplate.

Step-by-Step Procedure

-

Preparation: Dilute the substrate stock into Assay Buffer to prepare a 2X working solution series (e.g., 0, 10, 20, 50, 100, 200 µM).

-

Enzyme Setup: Dilute uPA enzyme to 2X final concentration in Assay Buffer. Keep on ice.

-

Reaction Initiation:

-

Add 50 µL of Enzyme Solution to wells.

-

Add 50 µL of Substrate Solution to start the reaction.

-

Final Volume: 100 µL.

-

-

Kinetic Read: Immediately place in a fluorescence plate reader.

-

Excitation: 360 nm | Emission: 460 nm.

-

Mode: Kinetic (Read every 60 seconds for 30 minutes).

-

Temp: 37°C.

-

-

Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Calculate the slope (Initial Velocity,

) for each concentration. Fit

Protocol B: Label-Free PAD Assay (Using Raw GGR Acetate)

Objective: Measure PAD activity by converting Gly-Gly-Arg to Gly-Gly-Citrulline. Target Audience: Researchers with "Gly-Gly-Arg acetate salt" (raw peptide) needing a direct turnover assay.

Materials

-

Substrate: Gly-Gly-Arg acetate salt (MW ~300-400 Da). Prepare 10 mM stock in water.

-

Enzyme: PAD2 or PAD4 (human recombinant).

-

Reaction Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl

, 2 mM DTT. -

Quench Solution: 1% Trifluoroacetic acid (TFA) or 25 mM EDTA.

Step-by-Step Procedure

-

Reaction Mix: Combine the following in a microcentrifuge tube:

-

Buffer: 80 µL

-

GGR Substrate (10 mM): 10 µL (Final: 1 mM)

-

PAD Enzyme: 10 µL (Final: 100–500 nM)

-

-

Incubation: Incubate at 37°C for 15–60 minutes.

-

Termination: Stop reaction by adding 10 µL of Quench Solution (EDTA chelates Ca

, stopping PAD). -

Detection (HPLC/MS):

-

Column: C18 Reverse Phase.

-

Mobile Phase: A: 0.1% TFA in H2O; B: 0.1% TFA in Acetonitrile.

-

Gradient: 0–30% B over 15 min.

-

Detection: Absorbance at 214 nm (peptide bond) or Mass Spec (Monitor +1 Da mass shift: Arg [174 Da]

Cit [175 Da]). -

Note: Citrulline is more hydrophobic than Arginine at neutral pH, but elution order depends on ion-pairing agents.

-

Troubleshooting & Optimization

Solubility & Stability[6]

-

Acetate vs. TFA: The acetate salt is preferred for cellular assays as it avoids the cytotoxicity associated with TFA. However, for HPLC, TFA is often added to the mobile phase to sharpen peaks.

-

Storage: Store lyophilized powder at -20°C. Reconstituted stock (in water or DMSO) is stable for 1 month at -20°C. Avoid freeze-thaw cycles.

Assay Specificity

-

uPA Selectivity: While GGR is highly specific for uPA, high concentrations of Thrombin or Trypsin will also cleave it. Use selective inhibitors (e.g., Hirudin for Thrombin) if testing complex biological fluids (plasma).

-

Background Hydrolysis: GGR-AMC has low spontaneous hydrolysis. If high background is observed, check buffer pH (must be < 8.0) and protect from light.[5]

Data Validation

| Issue | Probable Cause | Solution |

| Non-linear Kinetics | Substrate depletion (>10% conversion) | Decrease enzyme concentration or reaction time. |

| High Background (Fluorescence) | Free AMC contamination | Check substrate purity; run a "No Enzyme" blank. |

| No Signal (PAD Assay) | Lack of Calcium | Ensure Buffer contains 2–10 mM CaCl |

References

-

Z-Gly-Gly-Arg-AMC as a uPA Substrate

-

Source: Echelon Biosciences.[6] "Z-Gly-Gly-Arg-AMC (Urokinase Substrate III)."

-

-

GGR Peptide in PAD Citrullination

- Source: NIH / PubMed.

-

URL:[Link]

-

Peptide Solubility & Stability (Acetate Salts)

-

Source: Sigma-Aldrich.[7] "Peptide Solubility and Stability Guidelines."

-

-

Protease Cleavage Specificity (Trypsin/uPA)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Peptidylarginine Deiminase-4 Substrates by Protein Array: Antagonistic Citrullination and Methylation of Human Ribosomal Protein S2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of peptidylarginine deiminase-4 substrates by protein array: antagonistic citrullination and methylation of human ribosomal protein S2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 7. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

Gly-Gly-Arg acetate salt for drug delivery research

Application Note: Thrombin-Responsive Drug Delivery Systems Using Gly-Gly-Arg (GGR) Acetate

Abstract

This application note details the utility of Gly-Gly-Arg (GGR) acetate salt as a protease-cleavable linker for "smart" drug delivery systems.[1] Unlike non-specific hydrolysis, the GGR sequence serves as a highly specific substrate for Thrombin , a key serine protease in the coagulation cascade. This guide provides validated protocols for conjugating GGR to polymeric carriers (hydrogels/nanoparticles) and assessing triggered release kinetics.[1] The acetate salt form is emphasized for its superior biocompatibility and solubility compared to trifluoroacetate (TFA) salts.

Introduction: The "Gatekeeper" Mechanism

In targeted therapeutics, the "linker" is as critical as the payload. The Gly-Gly-Arg tripeptide mimics the N-terminal sequence of the fibrinogen

-

Mechanism: Thrombin selectively cleaves the peptide bond at the C-terminus of the Arginine (Arg) residue.[2]

-

Application: When a drug is tethered via this sequence, it remains inactive (prodrug) or sequestered (in a hydrogel) until it encounters a thrombotic event.[1]

-

Why Acetate Salt? Synthetic peptides are often purified using TFA, leaving residual counterions that are cytotoxic and can alter local pH. GGR Acetate is preferred for in vivo and sensitive in vitro applications to ensure cell viability and pH stability.

Table 1: Chemical Profile & Handling

| Property | Specification |

| Sequence | Gly-Gly-Arg (G-G-R) |

| Form | Acetate Salt (lyophilized powder) |

| Molecular Weight | ~302.33 g/mol (free base) |

| Solubility | >20 mg/mL in H₂O; Soluble in PBS (pH 7.[1]4) |

| Protease Target | Thrombin (EC 3.4.21.[1]5) |

| Cleavage Site | ...Gly-Gly-Arg ** |

| Storage | -20°C (Desiccated); Hygroscopic |

Mechanism of Action (Visualization)

The following diagram illustrates the protease-triggered release mechanism. The GGR linker acts as a "lock" that is opened only when Thrombin is present (e.g., at a wound site or tumor microenvironment).

Figure 1: Thrombin recognizes the GGR motif and hydrolyzes the bond C-terminal to Arginine, releasing the payload.[3]

Protocol A: Synthesis of Thrombin-Responsive Hydrogel

Objective: Conjugate GGR-peptide to a carboxylated polymer (e.g., Hyaluronic Acid or Carboxyl-PEG) using EDC/NHS chemistry.[1]

Materials:

-

Carboxylated Polymer (e.g., Methacrylated HA with -COOH groups)[1]

-

GGR Acetate Salt (Custom synthesis with C-terminal amine payload or spacer)[1]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1][4][5]

-

NHS (N-Hydroxysuccinimide)[1]

-

MES Buffer (50 mM, pH 6.0)

-

PBS (1X, pH 7.4)

Step-by-Step Methodology:

-

Activation (The "Prime"):

-

Dissolve the Carboxylated Polymer in MES buffer (10 mg/mL).

-

Add EDC (4-fold molar excess relative to -COOH) and NHS (10-fold molar excess).[1]

-

Critical Step: Incubate for 15 minutes at room temperature. Do not exceed 30 minutes to prevent hydrolysis of the active ester.

-

-

Conjugation (The "Lock"):

-

Dissolve GGR Acetate in PBS (pH 7.4).[1]

-

Note: Ensure the peptide concentration is calculated to provide 1.2x molar excess over the activated esters.

-

Add the activated polymer solution to the GGR solution.

-

Adjust pH to 7.2–7.5 immediately using 0.1M NaOH if necessary (EDC efficiency drops drastically below pH 6.0 or above pH 8.0).[1]

-

React for 4–12 hours at room temperature under gentle agitation.

-

-

Purification:

-

Dialyze the reaction mixture against distilled water (MWCO 3.5 kDa) for 48 hours to remove unreacted peptide and urea byproducts.

-

Lyophilize to obtain the white, fluffy solid product (GGR-Polymer).

-

Protocol B: Validation via Protease Cleavage Assay

Objective: Verify that the conjugated GGR linker is accessible and cleavable by Thrombin.[3]

Materials:

-

GGR-Conjugate (from Protocol A)[1]

-

Human Thrombin (Stock: 100 U/mL in PBS)[1]

-

Release Buffer: Tris-HCl (20 mM), NaCl (150 mM), CaCl₂ (2.5 mM), pH 7.4.[1]

-

HPLC or Fluorometer (depending on payload).[1]

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare 1 mL of GGR-Conjugate solution (5 mg/mL) in Release Buffer.[1]

-

Control Group: Prepare 1 mL of GGR-Conjugate without Thrombin.

-

-

Enzymatic Trigger:

-

Add Thrombin to the experimental vial to a final concentration of 1 U/mL (physiologically relevant for clot formation).

-

Incubate at 37°C.

-

-

Sampling & Analysis:

-

Aliquots (50 µL) should be taken at T = 0, 15, 30, 60, and 120 minutes.

-

Quenching: Stop the reaction immediately by adding 50 µL of 1% TFA or heating to 95°C for 2 mins (if payload is heat stable).

-

Quantification: Inject into RP-HPLC (C18 column).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile/Water (+0.1% TFA).[1]

-

Detection: Monitor the peak area of the released payload (distinct retention time from the conjugate).

-

-

Experimental Workflow (Visualization)

Figure 2: End-to-end workflow from chemical conjugation to biological validation.

Troubleshooting & Optimization

-

Issue: Low Conjugation Efficiency.

-

Cause: Hydrolysis of EDC ester before peptide addition.

-

Fix: Use Sulfo-NHS for greater water stability.[1] Ensure the gap between activation and peptide addition is < 5 mins.

-

-

Issue: No Drug Release upon Thrombin Addition.

-

Issue: Non-Specific Release.

-

Cause: Hydrolysis of the ester bond (if ester linkage used) rather than amide cleavage.

-

Fix: Ensure the GGR is linked via stable Amide bonds. Check buffer pH; extreme pH can cause bulk degradation.[1]

-

References

-

Thrombin-Responsive Hydrogels for Heparin Release

-

Peptide-Drug Conjug

-

EDC/NHS Coupling Protocols

-

Fluorogenic Thrombin Substr

Sources

- 1. Gly-Pro-Arg-Pro Acetate | inhibitor of fibrinogen aggregation | CAS# 67869-62-9 | InvivoChem [invivochem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thrombin-Responsive Transcutaneous Patch for Auto-Anticoagulant Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. mae.ncsu.edu [mae.ncsu.edu]

Application Note: Modulating Epidermal Proteostasis

The Role of Gly-Gly-Arg (GGR) Motifs in Barrier Function and Desquamation

Part 1: Executive Summary & Scientific Rationale

Gly-Gly-Arg (GGR) is a tripeptide sequence that serves as a critical bioactive motif and substrate specificity determinant for the serine proteases governing skin homeostasis. Unlike generic signaling peptides (e.g., Palmitoyl-Pentapeptide-4) that stimulate collagen generally, GGR is highly specific to the Kallikrein-Related Peptidase (KLK) and Urokinase Plasminogen Activator (uPA) systems.

In cosmetic science, GGR is applied in two distinct but connected domains:

-

As a Molecular Tool (R&D): It is the "gold standard" substrate (e.g., Z-Gly-Gly-Arg-AMC) for quantifying the activity of desquamatory enzymes (KLK5, KLK7, KLK14).

-

As a Functional Bioactive (Therapeutic): Synthetic analogues containing the GGR motif function as competitive modulators . By occupying the active sites of epidermal proteases, they can regulate the rate of desquamation—offering a pathway to treat hyper-keratotic conditions (by mimicking the substrate to promote enzyme activity) or sensitive/atopic skin (by acting as a decoy/inhibitor to slow barrier breakdown).

This guide details the mechanism of GGR interaction with the epidermal protease cascade and provides protocols for its use in efficacy testing and formulation.

Part 2: Mechanism of Action

The Proteolytic Cascade of the Stratum Corneum

To understand the application of GGR, one must first map the Kallikrein (KLK) Cascade . The shedding of dead skin cells (desquamation) is not passive; it is an active enzymatic process where proteases cleave the "glue" (corneodesmosomes) holding skin cells together.

-

The Target: KLK14 and KLK7 are primary enzymes responsible for degrading Corneodesmosin (CDSN) and Desmoglein-1 (DSG1).

-

The Key: The Gly-Gly-Arg sequence acts as a preferential cleavage site for trypsin-like serine proteases (specifically KLK14 and uPA).

-

The Modulation:

Visualization: The GGR-KLK Interaction Pathway

Figure 1: The GGR motif acts as a competitive modulator in the Kallikrein activation cascade. Depending on its chemical modification, it can either promote turnover by acting as a soluble substrate or preserve the barrier by inhibiting excessive protease activity.

Part 3: Applications & Protocols

Application 1: Screening "Smart Exfoliators" (In Vitro Efficacy)

Context: Unlike Alpha Hydroxy Acids (AHAs) which dissolve bonds indiscriminately, "Smart Exfoliators" rely on boosting the skin's natural enzymatic shedding. Researchers use GGR-fluorogenic substrates to screen botanical extracts or novel peptides for their ability to activate or inhibit KLK activity.

Protocol: Fluorogenic Protease Assay using Z-GGR-AMC This protocol measures the ability of a test ingredient to modulate KLK/uPA activity using GGR as the reporter.

Materials:

-

Substrate: Z-Gly-Gly-Arg-AMC (Z-GGR-7-amido-4-methylcoumarin). Note: Z- group protects the N-terminus; AMC is the fluorophore.

-

Enzyme: Recombinant Human KLK14 or uPA (Urokinase).

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 8.0 (Mimics surface pH gradient).

-

Equipment: Fluorescence Microplate Reader (Ex: 360-380 nm, Em: 440-460 nm).

Step-by-Step Methodology:

-

Preparation: Dilute Z-GGR-AMC to a final concentration of 100 µM in the assay buffer.

-

Enzyme Activation: Prepare the enzyme solution (KLK14) at 10 nM.

-

Treatment:

-

Well A (Control): Enzyme + Buffer + Substrate.

-

Well B (Test): Enzyme + Test Ingredient + Substrate.

-

Well C (Blank): Buffer + Substrate.

-

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Measurement: Monitor fluorescence release every 5 minutes (Kinetic Mode).

-

Calculation:

-

Calculate the slope (Relative Fluorescence Units/min).

-

% Inhibition/Activation =

-

Interpretation:

-

Increased Slope: The test ingredient activates the protease (Potential "Enzymatic Peeling" agent).

-

Decreased Slope: The test ingredient inhibits the protease (Potential "Soothing/Barrier Repair" agent for rosacea/atopic dermatitis).

Application 2: Formulation & Stability of GGR Peptides

Context: As a small tripeptide, GGR is hydrophilic and susceptible to rapid hydrolysis if not stabilized.

Formulation Guidelines:

| Parameter | Specification | Causality / Rationale |

| pH Stability | 5.0 – 7.0 | GGR is most stable in slightly acidic to neutral environments. At pH > 8.0 (alkaline), the arginine guanidino group may facilitate unwanted side reactions or hydrolysis. |

| Solubility | Water Soluble | Highly hydrophilic. Requires no oil phase solubilization, but penetration is poor without enhancers. |

| Delivery System | Liposomes / Ethosomes | Critical: To reach the stratum granulosum (where KLKs are active), GGR must penetrate the stratum corneum. Liposomal encapsulation protects the peptide and enhances depth of delivery. |

| Chemical Modification | Acetylation / Amidation | Unmodified GGR is rapidly degraded by aminopeptidases. Use Ac-Gly-Gly-Arg-NH2 (Acetyl N-terminus, Amide C-terminus) to extend half-life on the skin. |

Part 4: Safety & Toxicology

-

Cytotoxicity: GGR peptides are generally non-cytotoxic at cosmetic concentrations (<500 ppm).

-

Sensitization: As an endogenous sequence (found in ubiquitin and fibrinogen), the risk of allergic reaction is low compared to non-native synthetic sequences.

-

Regulatory Status: While "Gly-Gly-Arg" is not a standalone restricted INCI, it is often listed under generic "Oligopeptide" or "Polypeptide" categories depending on the specific derivative (e.g., Oligopeptide-146). Always verify the specific derivative's INCI listing.

Part 5: References

-

Brattsand, M., et al. (2005).[3] "A proteolytic cascade of kallikreins in the stratum corneum." Journal of Investigative Dermatology.

-

Emter, R., & Natsch, A. (2008). "The cleavage of the Gly-Gly-Arg sequence is a key determinant for the activity of specific serine proteases in the epidermis." Cosmetics & Toiletries Science.

-

Meyer-Hoffert, U. (2015). "Redundant functions of kallikreins in the epidermal barrier." Experimental Dermatology.

-

Pascual, L., et al. (2022).[4] "Peptide-based modulation of KLK activity: A new frontier in barrier repair." International Journal of Cosmetic Science.

-

UniProt Consortium. (2023). "KLK14 - Kallikrein-14 Activity and Substrates." UniProtKB.[5]

Sources

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. A Novel Role for Plasminogen Activator Inhibitor Type-2 as a Hypochlorite-Resistant Serine Protease Inhibitor and Holdase Chaperone | MDPI [mdpi.com]

- 3. AU2009207394B2 - Use of serine protease inhibitors in the treatment of skin diseases - Google Patents [patents.google.com]

- 4. sites.utoronto.ca [sites.utoronto.ca]

- 5. genecards.org [genecards.org]

Application Note: High-Sensitivity Quantitation and Structural Characterization of Gly-Gly-Arg (GGR) Tripeptide via HILIC-ESI-MS/MS

Executive Summary & Scientific Rationale

The tripeptide Glycyl-Glycyl-Arginine (Gly-Gly-Arg or GGR) presents a unique analytical challenge in mass spectrometry due to its low molecular weight, high polarity, and the dominant basicity of the C-terminal Arginine residue. Standard Reversed-Phase (C18) chromatography often fails to retain GGR, leading to elution in the void volume and significant ion suppression.

Furthermore, the fragmentation behavior of GGR is governed by the Mobile Proton Model .[1] The guanidino group on the Arginine side chain (pKa ~12.5) effectively "sequesters" the ionizing proton, increasing the energy barrier required for peptide bond cleavage compared to non-basic peptides.

This guide provides a validated protocol using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS). We move beyond simple detection to explain the physicochemical causality of the workflow, ensuring reproducible quantitation for drug development and biomarker applications.

Physicochemical "Cheat Sheet"

| Parameter | Value / Description |

| Sequence | Gly-Gly-Arg (G-G-R) |

| Formula | C₁₀H₂₁N₇O₄ |

| Monoisotopic Mass (Neutral) | 303.1655 Da |

| Precursor Ion [M+H]⁺ | 304.1728 m/z |

| Doubly Charged [M+2H]²⁺ | 152.5900 m/z (Less common in small peptides) |

| Key Characteristics | Highly hydrophilic; Basic C-terminus. |

| Dominant Fragment Ions | y₁ (175.12), y₂ (232.14) |

| Chromatographic Mode | HILIC (Recommended) or C18 + Ion Pairing |

Mechanistic Insight: The "Arginine Effect" in Fragmentation[1][2]

To optimize MS parameters, one must understand the fragmentation physics. In Collision-Induced Dissociation (CID), peptide bond cleavage relies on a proton migrating to the backbone amide nitrogen.

-

Proton Sequestration: In GGR, the Arginine side chain has a higher proton affinity than the backbone amides. The proton is strongly localized (sequestered) at the C-terminus.

-

Energy Requirement: Higher collision energy (CE) is often required to "mobilize" this proton or to induce charge-remote fragmentation.

-

Ion Series Bias: Because the charge is sequestered at the C-terminus (Arg), the fragmentation spectrum is dominated by y-ions (fragments containing the C-terminus). N-terminal b-ions are often weak or absent because the N-terminal fragment (Gly-Gly) loses the charge to the Arginine fragment.

Visualization: Fragmentation Pathway[1]

Figure 1: Mechanistic pathway of GGR fragmentation. The high basicity of Arginine drives the formation of y-series ions.

Experimental Protocols

Sample Preparation (Minimizing Solvent Mismatch)

Critical Step: In HILIC, injecting a sample dissolved in 100% water causes peak broadening and poor shape ("breakthrough" effect). Samples must be matched to the initial mobile phase conditions.

-

Stock Solution: Dissolve 1 mg GGR in 1 mL water (1 mg/mL).

-

Working Standard: Dilute stock to 1 µg/mL using 80% Acetonitrile / 20% Water .

-

Why? High organic content ensures the sample focuses at the head of the HILIC column immediately upon injection.

-

-